4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide
Overview
Description
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide: is a complex organic compound characterized by its unique structure, which includes a benzamide group, an ethyl group, and a fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylenediamine to form the intermediate N-ethyl-N-(4-fluorophenyl)sulfonyl glycine , which is then coupled with 4-aminobenzamide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzamide ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : The compound can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide: can be compared with other similar compounds, such as 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide and 4-({N-ethyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide . These compounds share similar structural features but differ in the nature of the substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
4-[[2-[ethyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-2-21(26(24,25)15-9-5-13(18)6-10-15)11-16(22)20-14-7-3-12(4-8-14)17(19)23/h3-10H,2,11H2,1H3,(H2,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTAKJTTYMLUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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